4-ethyl-2-fluorobenzonitrile
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Overview
Description
4-Ethyl-2-fluorobenzonitrile: is an organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the fourth position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluorobenzonitrile can be achieved through several methods. One common approach involves the fluorination of 4-ethylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-ethyl-2-bromobenzonitrile is reacted with a fluorinated boronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the direct fluorination of 4-ethylbenzonitrile in the presence of a suitable catalyst and solvent. This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of compounds like 4-ethyl-2-methoxybenzonitrile.
Oxidation: Formation of 4-ethyl-2-fluorobenzoic acid or 4-ethyl-2-fluorobenzaldehyde.
Reduction: Formation of 4-ethyl-2-fluorobenzylamine
Scientific Research Applications
4-Ethyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 4-ethyl-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
2-Fluorobenzonitrile: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
3-Fluorobenzonitrile: The fluorine atom is positioned differently, which can affect the compound’s electronic properties and reactivity.
4-Ethylbenzonitrile: Lacks the fluorine atom, resulting in different chemical and physical properties.
Uniqueness: 4-Ethyl-2-fluorobenzonitrile is unique due to the combined presence of the ethyl and fluorine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications .
Properties
CAS No. |
849934-97-0 |
---|---|
Molecular Formula |
C9H8FN |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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